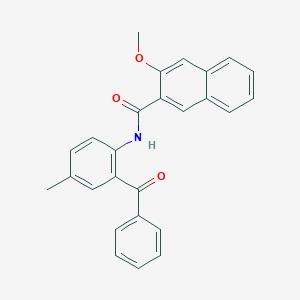

N-(2-benzoyl-4-methylphenyl)-3-methoxynaphthalene-2-carboxamide

Description

N-(2-benzoyl-4-methylphenyl)-3-methoxynaphthalene-2-carboxamide is a complex organic compound with a molecular formula of C26H21NO3

Properties

IUPAC Name |

N-(2-benzoyl-4-methylphenyl)-3-methoxynaphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21NO3/c1-17-12-13-23(21(14-17)25(28)18-8-4-3-5-9-18)27-26(29)22-15-19-10-6-7-11-20(19)16-24(22)30-2/h3-16H,1-2H3,(H,27,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QADSTPUHTLNWLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OC)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-methylphenyl)-3-methoxynaphthalene-2-carboxamide typically involves multi-step organic reactions. One common method includes the acylation of 2-benzoyl-4-methylphenylamine with 3-methoxynaphthalene-2-carboxylic acid chloride under basic conditions. The reaction is usually carried out in an inert solvent like dichloromethane, with a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-methylphenyl)-3-methoxynaphthalene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, especially under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products

Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

Reduction: Alcohols or amines.

Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

N-(2-benzoyl-4-methylphenyl)-3-methoxynaphthalene-2-carboxamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(2-benzoyl-4-methylphenyl)-3-methoxynaphthalene-2-carboxamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

- N-(2-benzoyl-4-methylphenyl)-4-methoxybenzamide

- N-(2-benzoyl-4-methylphenyl)-2,4-dimethoxybenzamide

- N-(2-benzoyl-4-methylphenyl)-N’-phenylthiourea

Uniqueness

N-(2-benzoyl-4-methylphenyl)-3-methoxynaphthalene-2-carboxamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Biological Activity

N-(2-benzoyl-4-methylphenyl)-3-methoxynaphthalene-2-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and comparative analyses with similar compounds.

This compound is characterized by a unique structural arrangement that includes a naphthalene core substituted with methoxy and carboxamide groups. The synthesis typically involves acylation reactions, where 2-benzoyl-4-methylphenylamine reacts with 3-methoxynaphthalene-2-carboxylic acid chloride in the presence of a base such as triethylamine, often conducted in an inert solvent like dichloromethane.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions may include:

- Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity.

- Receptor Modulation : It may interact with cellular receptors, altering signal transduction pathways that are crucial for cellular responses.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways. The compound's mechanism involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors, leading to enhanced cancer cell death.

Case Study : A study on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value indicating effective cytotoxicity at concentrations around 20 µM after 48 hours of exposure.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary findings suggest it possesses inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mode of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial growth.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Inhibits growth of bacterial strains |

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-benzoyl-4-methylphenyl)-4-methoxybenzamide | Similar naphthalene structure | Moderate anticancer activity |

| N-(2-benzoyl-4-methylphenyl)-N’-phenylthiourea | Contains thiourea group | Limited antimicrobial properties |

| N-(2-benzoyl-4-methylphenyl)-3-methylbenzamide | Lacks methoxy substitution | Lower cytotoxicity than target compound |

The distinct methoxy group present in this compound enhances its biological activity compared to its analogs, suggesting a unique reactivity pattern and greater efficacy in specific applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.